

# Introduction: Significance of the Phenyl-Pyrrolidine Scaffold

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## Compound of Interest

Compound Name: *3-(4-t-Butylphenyl)-2-methylpyrrolidine*

Cat. No.: *B8535938*

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The pyrrolidine ring is a foundational heterocyclic motif present in a vast number of natural products and synthetic pharmaceuticals, including the amino acid proline.<sup>[1]</sup> Its prevalence stems from its structural rigidity, the basicity imparted by the nitrogen atom, and the potential for stereochemical diversity. When combined with a phenyl substituent, the resulting scaffold frequently interacts with biological targets within the central nervous system (CNS).<sup>[1]</sup>

**3-(4-t-Butylphenyl)-2-methylpyrrolidine** belongs to a class of compounds structurally related to potent psychoactive agents and dopamine reuptake inhibitors (DRIs), such as pyrovalerone. Its emergence in scientific literature is tied to the systematic exploration of these analogs to understand their structure-activity relationships (SAR) for modulating monoamine transporter function.<sup>[1]</sup> The strategic placement of the methyl group at the C2 position and the bulky 4-t-butylphenyl group at the C3 position creates a unique stereochemical and conformational profile with significant implications for its pharmacological activity and metabolic stability.

## Molecular Structure and Stereochemistry

The defining structural feature of **3-(4-t-Butylphenyl)-2-methylpyrrolidine** is the presence of two adjacent stereocenters at the C2 and C3 positions of the pyrrolidine ring. This gives rise to

four possible stereoisomers, existing as two diastereomeric pairs of enantiomers.

The relative orientation of the methyl and 4-t-butylphenyl groups defines the diastereomers as either cis or trans. Each of these diastereomers is chiral and exists as a pair of enantiomers:

- trans isomers: (2R, 3S)- and (2S, 3R)-
- cis isomers: (2R, 3R)- and (2S, 3S)-

The stereochemistry is critical as it dictates the three-dimensional shape of the molecule, which in turn governs its interaction with chiral biological targets like receptors and enzymes. The separation and characterization of these individual stereoisomers are paramount for any meaningful pharmacological evaluation.

Caption: The four stereoisomers of **3-(4-t-Butylphenyl)-2-methylpyrrolidine**.

Table 1: Core Compound Identifiers

| Property          | Value                                 | Source |
|-------------------|---------------------------------------|--------|
| Molecular Formula | C <sub>15</sub> H <sub>23</sub> N     | [2]    |
| Molecular Weight  | 217.35 g/mol                          | [1]    |
| CAS Number        | Not assigned in available literature. | -      |
| Predicted XLogP3  | 3.9                                   | [2]    |

## Physicochemical Properties

Specific experimental data for the physicochemical properties of **3-(4-t-Butylphenyl)-2-methylpyrrolidine** are not widely published. However, we can predict its properties based on its constituent functional groups.

Table 2: Predicted Physicochemical Properties

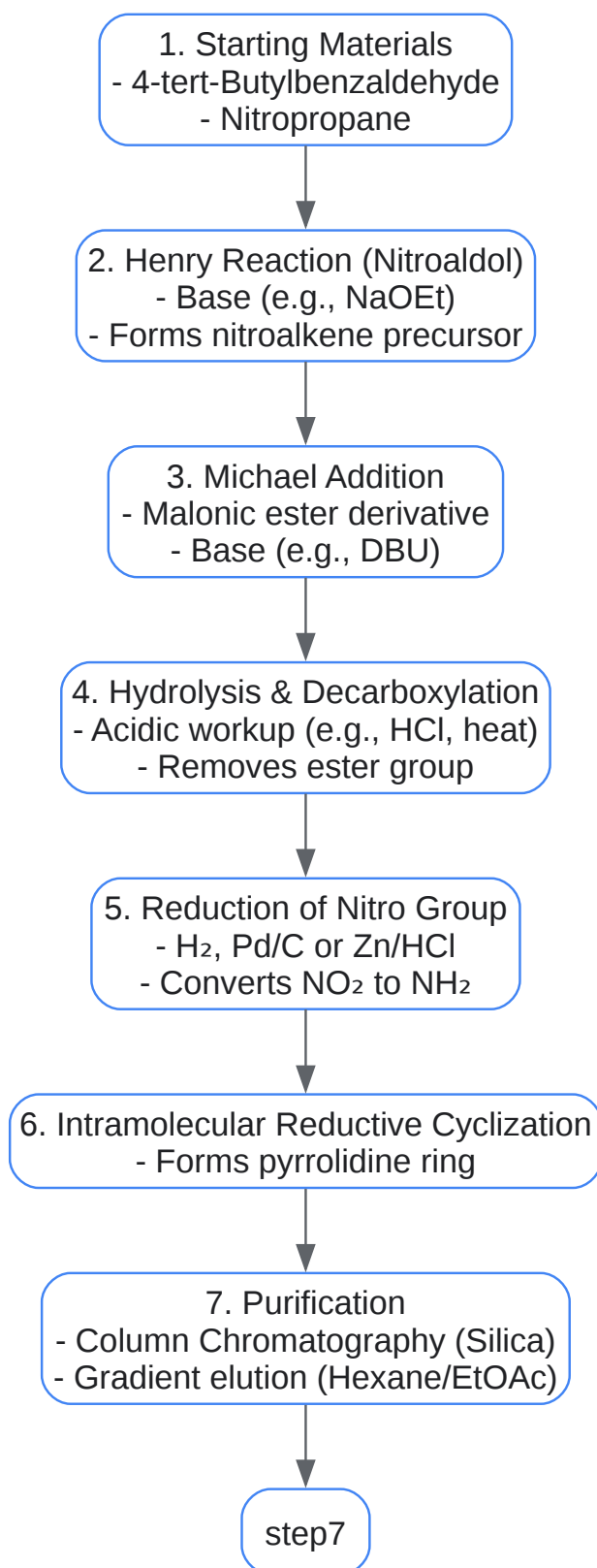
| Property             | Predicted Value / Characteristic   | Rationale  |
|----------------------|--|--|
| Appearance           | Colorless to pale yellow oil or low-melting solid.   | Typical for secondary amines and aromatic compounds of this molecular weight.  |
| Boiling Point        | >250 °C (at atm. pressure)   | The high molecular weight and aromatic ring suggest a high boiling point. For comparison, 2-methylpyrrolidine boils at 97-99 °C.[3]        |
| Melting Point        | Not experimentally determined.   | Likely a low-melting solid, but will depend on the specific stereoisomer and purity.   |
| Solubility           | Soluble in common organic solvents (e.g., ethanol, chloroform, ethyl acetate).<br>Poorly soluble in water. | The large, hydrophobic 4-t-butylphenyl group dominates the molecule's character, while the polar N-H group offers some polarity.           |
| pKa (Conjugate Acid) | ~10.5 - 11.5   | The secondary amine is basic. This value is estimated based on the pKa of similar cyclic secondary amines like pyrrolidine itself (~11.3). |

## Synthesis and Purification

The construction of the 2,3-disubstituted pyrrolidine core is a key synthetic challenge that can be approached through several established methodologies.[4][5][6] A robust and conceptually sound approach involves the stereoselective construction of a linear precursor followed by cyclization.

## Conceptual Synthetic Pathway: Michael Addition and Reductive Amination

This pathway offers good control over the introduction of the substituents. The causality behind this choice is the reliability of the Michael addition for forming the C2-C3 bond and the efficiency of reductive amination for ring closure.



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Caption: Conceptual workflow for the synthesis of the target compound.

## Representative Experimental Protocol

Objective: To synthesize a mixture of cis and trans **3-(4-t-Butylphenyl)-2-methylpyrrolidine**.

- Step 1: Synthesis of 1-(4-t-butylphenyl)-2-nitroprop-1-ene.
  - To a solution of 4-tert-butylbenzaldehyde (1.0 eq) and nitropropane (1.2 eq) in methanol, add a solution of sodium hydroxide (1.5 eq) in water dropwise at 0 °C.
  - Stir the reaction mixture at room temperature for 12-18 hours, monitoring by Thin-Layer Chromatography (TLC).
  - Acidify the mixture with concentrated HCl at 0 °C until a precipitate forms.
  - Filter the solid, wash with cold water, and dry under vacuum to yield the nitroalkene intermediate.
- Step 2: Michael Addition to form the  $\gamma$ -Nitroketone.
  - This step is a conceptual placeholder for a more complex addition/reduction sequence. A more direct route involves the reduction of a suitable precursor.
- Step 3 (Alternative Route): Reductive Cyclization of a  $\gamma$ -Nitroketone Precursor.
  - Assuming access to 4-(4-tert-butylphenyl)-5-nitropentan-2-one (a suitable precursor), dissolve it in ethanol or acetic acid.
  - Add a reducing agent such as Zinc dust in the presence of an acid (like HCl or acetic acid), or perform catalytic hydrogenation using H<sub>2</sub> gas and a Palladium on carbon (Pd/C) catalyst.
  - The reduction of the nitro group to an amine is followed by spontaneous intramolecular Schiff base formation and subsequent reduction to the pyrrolidine ring.
  - After the reaction is complete (monitored by TLC or LC-MS), filter the catalyst (if used) or neutralize the acid.

- Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
- Step 4: Purification.
  - Concentrate the crude product under reduced pressure.
  - Purify the residue using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (~1%) to prevent the amine from sticking to the acidic silica.
  - Combine fractions containing the desired product (a mixture of diastereomers) and remove the solvent to yield the final compound. The diastereomers may be separable at this stage with careful chromatography.

## Spectroscopic Characterization

Definitive structural elucidation and stereochemical assignment rely on a combination of spectroscopic techniques.<sup>[1]</sup> While experimental spectra for this specific molecule are not publicly available, its expected spectral properties can be accurately predicted.

Table 3: Predicted NMR and IR Spectroscopic Data

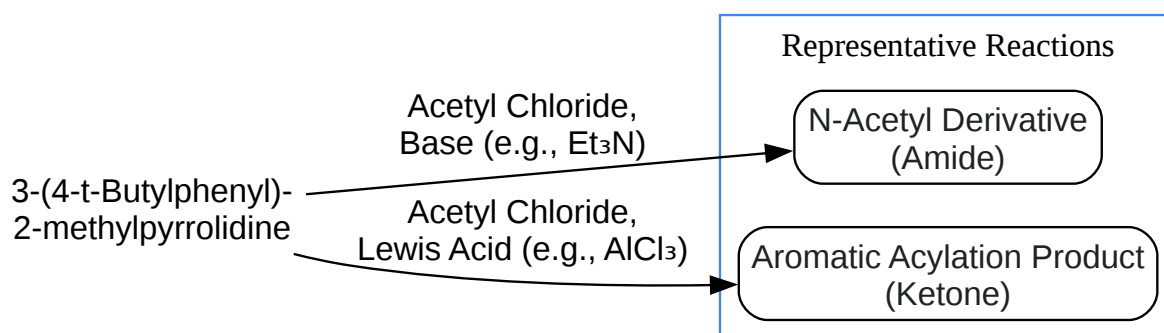
| Technique                     | Feature                           | Predicted Chemical Shift / Frequency  | Rationale and Notes                                 |
|-------------------------------|-----------------------------------|---|---|
| $^1\text{H}$ NMR              | t-Butyl protons (s)               | ~1.3 ppm  | 9H singlet, characteristic of the tert-butyl group. |
| Methyl protons (d)            | ~1.0 - 1.4 ppm                    | 3H doublet, coupled to the C2 proton. The exact shift will differ between cis and trans isomers.  |   |
| Pyrrolidine $\text{CH}_2$ (m) | ~1.5 - 3.5 ppm                    | Complex multiplets for the C4 and C5 protons.   |   |
| Pyrrolidine CH (m)            | ~2.8 - 4.0 ppm                    | Multiplets for the C2 and C3 methine protons. Their coupling constants (J-values) are critical for determining cis/trans stereochemistry via a Karplus relationship analysis. |   |
| N-H proton (br s)             | ~1.5 - 3.0 ppm                    | Broad singlet, exchangeable with $\text{D}_2\text{O}$ .   |   |
| Aromatic protons (d)          | ~7.1 - 7.4 ppm                    | Two 2H doublets (AA'BB' system) characteristic of a 1,4-disubstituted benzene ring.   |   |
| $^{13}\text{C}$ NMR           | t-Butyl $\text{C}(\text{CH}_3)_3$ | ~31 ppm   | Quaternary carbon of the t-butyl group.             |

|  |  |   |  |
|--|--|---|--|
| t-Butyl C(CH <sub>3</sub> ) <sub>3</sub> | ~34 ppm                                  | Carbon atoms of the methyl groups on the t-butyl substituent.                           |  |
| Methyl C                                 | ~15 - 20 ppm                             | C2-methyl group.  |  |
| Pyrrolidine C                            | ~30 - 65 ppm                             | Four distinct signals for the C2, C3, C4, and C5 carbons.                               |  |
| Aromatic C                               | ~125 - 150 ppm                           | Four signals for the aromatic carbons; two substituted (quaternary) and two protonated. |  |
| IR Spectroscopy                          | N-H stretch                              | 3300 - 3500 cm <sup>-1</sup><br>(weak-medium)   | Characteristic of a secondary amine.   |
| C-H (sp <sup>3</sup> ) stretch           | 2850 - 3000 cm <sup>-1</sup><br>(strong) | Aliphatic C-H bonds.  |  |
| C-H (sp <sup>2</sup> ) stretch           | 3000 - 3100 cm <sup>-1</sup><br>(medium) | Aromatic C-H bonds.   |  |
| C=C (aromatic) stretch                   | 1600 & 1450 cm <sup>-1</sup><br>(medium) | Benzene ring vibrations.  |  |
| Mass Spectrometry                        | Molecular Ion (M <sup>+</sup> )          | m/z = 217.18  | Corresponds to the molecular weight for the formula C <sub>15</sub> H <sub>23</sub> N. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

## Chemical Reactivity and Transformations

The molecule's reactivity is dominated by two primary sites: the nucleophilic secondary amine of the pyrrolidine ring and the electrophilic aromatic system.[1]

- Reactions at the Nitrogen Atom: The lone pair of electrons on the secondary amine makes it a potent nucleophile. It readily undergoes:
  - N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to form a tertiary amine.
  - N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) to form an amide.
  - N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form a sulfonamide.
- Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution. The alkyl (pyrrolidinyl) group is an activating ortho-, para-director, and the t-butyl group is also an ortho-, para-director. However, the large steric bulk of the t-butyl group strongly disfavors substitution at the ortho positions, making the position meta to the pyrrolidine ring the most likely site for reactions like nitration, halogenation, or Friedel-Crafts acylation.[1]



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Caption: Key reactive pathways of the title compound.

## Analytical Methodologies for Purity and Chiral Separation

### 7.1. Purity Assessment by HPLC

A standard protocol for assessing the chemical and diastereomeric purity would involve reverse-phase high-performance liquid chromatography (RP-HPLC).

- Protocol: Purity Analysis
  - Column: C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
  - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
  - Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
  - Gradient: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B (e.g., 95%) over 10-15 minutes.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 254 nm and 220 nm.
  - Rationale: The acidic modifier ensures the amine is protonated, leading to sharper peaks. The gradient elution effectively separates the starting materials, product diastereomers (which may or may not resolve), and non-polar impurities.

### 7.2. Chiral Separation of Enantiomers

To isolate and quantify the individual enantiomers of the cis and trans diastereomers, chiral HPLC is mandatory.

- Protocol: Chiral Separation
  - Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H). The choice of column is critical and often requires screening.
  - Mobile Phase: Typically a normal-phase system, such as a mixture of hexanes and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

- Mode: Isocratic (constant mobile phase composition).
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV at 254 nm.
- Rationale: Chiral columns create a transient diastereomeric interaction between the analyte and the stationary phase, allowing for the separation of enantiomers. The diastereomeric pairs (cis vs. trans) should be separated first by standard chromatography before attempting enantiomeric separation.

## Safety and Handling

No specific toxicological data for **3-(4-t-Butylphenyl)-2-methylpyrrolidine** is available.

Therefore, it must be handled with the assumption that it is a potentially hazardous substance.

- Potential Hazards (Inferred):
  - Skin/Eye Irritant/Corrosive: As a secondary amine, it is likely basic and can cause irritation or burns upon contact.
  - Harmful if Swallowed or Inhaled: Many biologically active amines have significant toxicity.
  - CNS Effects: Given its structural similarity to psychoactive compounds, it may have neurological effects.
- Recommended Precautions:
  - Engineering Controls: Always handle this compound in a certified chemical fume hood.
  - Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
  - Handling: Avoid creating aerosols. If handling a solid, use appropriate weighing techniques to minimize dust.
  - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

## Conclusion

**3-(4-t-Butylphenyl)-2-methylpyrrolidine** is a molecule with a rich chemical character defined by its stereochemistry and the interplay between its nucleophilic amine and robust aromatic ring. While specific experimental data is sparse, its properties can be reliably predicted through an understanding of fundamental organic chemistry principles. Its synthesis is achievable through established routes for 2,3-disubstituted pyrrolidines, and its characterization relies on a standard suite of spectroscopic and chromatographic techniques. As a potential scaffold for CNS-active agents, this compound represents a valuable tool for researchers in drug discovery, provided that careful attention is paid to the rigorous separation and characterization of its distinct stereoisomers.

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